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Compound of Interest

5-Chloro-3H-[1,2,3]triazolo[4,5-
Compound Name:
bjpyridine

Cat. No. B1320789

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a
wide range of biological activities. The introduction of halogen atoms to this core has proven to
be a powerful strategy for modulating potency, selectivity, and pharmacokinetic properties of
these compounds as kinase inhibitors. This guide provides a comparative analysis of the
structure-activity relationship (SAR) of halogenated triazolopyridines, focusing on their
inhibitory effects on key oncological and inflammatory kinase targets: Casein Kinase 2 (CK2),
p38 Mitogen-Activated Protein (MAP) Kinase, and Janus Kinase 1 (JAK1).

Comparative Analysis of Kinase Inhibition

The inhibitory potency of halogenated triazolopyridines is significantly influenced by the nature,
position, and number of halogen substituents. The following tables summarize the in vitro
activity of representative compounds against their respective kinase targets.

Table 1: SAR of Halogenated 1H-Triazolo[4,5-b]pyridines
as CK2a Inhibitors
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Halogen

Compound ID e IC50 (uM) for CK2a  Reference
da 5,6-dichloro 2.56 [1]
5a 5,6,7-trichloro 3.26 [1]
10a 5-bromo-6-chloro 3.82 [1]

As analogues of 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), a known CK2 inhibitor, these di-
and trihalogenated 1H-triazolo[4,5-b]pyridines demonstrate that specific halogenation patterns
on the pyridine ring are crucial for potent CK2a inhibition.[1]

Table 2: Representative SAR of Halogenated
Triazolopyridines as p38a MAP Kinase Inhibitors
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General
Compound p38a IC50 Key SAR
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The development of triazolopyridine-based p38 inhibitors has been extensive, with a focus on

optimizing the substituents on the core and associated linkers to achieve high potency and

desirable pharmacokinetic profiles.[2][3]

Table 3: SAR of Triazolopyridines as JAK1 Inhibitors
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Key Structural JAK1IC50 Selectivity
Compound . Reference
Features (nM) Profile

Selective for

Filgotinib Triazolopyridine
10 JAK1 over JAK2,  [4][5]
(GLPGO0634) core
JAK3, and TYK2.
Initial ) )
Compound 3 ) o Starting point for
) triazolopyridine - L [4]
(Hit) ) optimization.
hit
Phenyl on 5-
N Dual
Compound 19 position,
. ] ] 146 (JAK1) JAK1/HDAC6 [6][7]
(Dual Inhibitor) hydroxamic acid o
inhibitor.
group

The triazolopyridine scaffold was identified as a potent inhibitor of JAK1, leading to the
development of the clinical candidate filgotinib.[4][5] Structure-activity relationship studies
revealed that specific substitutions are crucial for achieving selectivity for JAK1 over other JAK
family members.[5]

Signaling Pathways and Mechanism of Action

Halogenated triazolopyridines exert their biological effects by inhibiting specific kinases
involved in critical cellular signaling pathways. Understanding these pathways is essential for
rational drug design and for predicting the potential therapeutic effects and side effects of these
inhibitors.

CK2 Signaling Pathway

Casein Kinase 2 (CK2) is a serine/threonine kinase that is constitutively active and plays a
crucial role in cell growth, proliferation, and survival.[8] Its dysregulation is implicated in various
cancers.[9][10] CK2 influences multiple oncogenic signaling pathways, including PI3K/Akt, NF-
kB, and JAK/STAT.[10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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